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Compound of Interest

3-bromo-N-(2-
Compound Name:
methoxyphenyl)benzamide

CAS No.: 164290-79-3

Cat. No.: B5073497

Get Quote

Executive Summary

3-bromo-N-(2-methoxyphenyl)benzamide is a halogenated diaryl amide serving as a critical
intermediate in medicinal chemistry. Characterized by a meta-bromo substitution on the
benzoyl ring and an ortho-methoxy group on the aniline ring, this molecule acts as a "privileged
scaffold” for the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.[1]
Its structural versatility arises from the orthogonal reactivity of its functional groups: the bromine
atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while
the methoxy group functions as a protected phenol or a hydrogen-bond acceptor in active sites.

[1]

This guide provides a definitive analysis of its physicochemical properties, synthetic
methodology, and structural validation, designed for researchers optimizing lead compounds.[1]

Physicochemical Profile & Identity
Molecular Identity
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Property Specification

IUPAC Name 3-bromo-N-(2-methoxyphenyl)benzamide
Molecular Formula C14H12BrNO:2

Molecular Weight 306.16 g/mol

Monoisotopic Mass 305.0051 g/mol

SMILES COclccecccINC(=0)clecece(Br)cl

InChl Key (Predicted) Structure-dependent hash
Appearance Off-white to pale yellow crystalline solid

Elemental Analysis (Calculated)

The precise molecular weight is derived from standard atomic weights. This data is essential
for validating purity via High-Resolution Mass Spectrometry (HRMS).

e Carbon (C): 54.92%
e Hydrogen (H): 3.95%
e Bromine (Br): 26.10%
¢ Nitrogen (N): 4.58%
e Oxygen (0O): 10.45%
Solubility & Lipophilicity
e LogP (Predicted): ~3.5 — 4.0 (Moderately lipophilic due to the aryl bromide and methyl ether).
 Solubility:
o High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.[1]

o Low/Insoluble: Water, Hexanes.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://patents.google.com/patent/CN103060837B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5073497?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Protocol Note: For biological assays, prepare stock solutions in DMSO (10-20 mM).

Synthetic Methodology

As a Senior Application Scientist, | recommend an Acyl Chloride-Amine Coupling strategy over
carbodiimide coupling (EDC/NHS) for this specific substrate. The acid chloride route is more
atom-economical and simplifies workup by avoiding urea byproducts.

Reaction Scheme

Reactants:
o 3-Bromobenzoyl chloride (Electrophile)
o 2-Methoxyaniline (Nucleophile, o-Anisidine)

o Triethylamine (TEA) (Base scavenger)

Step-by-Step Protocol

Objective: Synthesis of 5.0 g of 3-bromo-N-(2-methoxyphenyl)benzamide.
e Preparation:
o Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

o Purge with Nitrogen (Nz2) or Argon to eliminate moisture (hydrolysis risk for benzoyl
chloride).

e Solvation:

o Dissolve 2-methoxyaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M
concentration).

o Add Triethylamine (TEA) (1.5 eq) to the solution.

o Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exotherm-driven
side reactions and controls the rate of acylation.[1]
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o Addition:
o Dissolve 3-bromobenzoyl chloride (1.1 eq) in a minimal volume of DCM.
o Add dropwise to the amine solution over 15-20 minutes.
o Observation: A white precipitate (TEA-HCI salts) will form immediately.
e Reaction & Monitoring:
o Allow the reaction to warm to Room Temperature (25 °C).
o Stir for 2—4 hours.

o Validation: Monitor via TLC (Solvent: 30% EtOAc/Hexanes). The starting amine spot
(lower R_f) should disappear.

o Workup & Purification:
o Quench: Add 1M HCI (aq) to neutralize excess amine and dissolve TEA salts.

o Extraction: Wash the organic layer with 1M HCI (2x), Saturated NaHCOs (2x), and Brine
(1x).

o Drying: Dry over anhydrous Na=SOa, filter, and concentrate in vacuo.

o Recrystallization: If necessary, recrystallize from Ethanol/Water or purify via flash
chromatography (SiO2z, Gradient: 0 —» 30% EtOAc/Hexanes).

Structural Validation & Logic

Trustworthiness in chemical synthesis relies on rigorous characterization.

Proton NMR (*H NMR) Signature

o Amide Proton (-NH-): A broad singlet typically appearing between 8.0 — 9.5 ppm (solvent
dependent, often deshielded by the ortho-methoxy H-bond).

e Methoxy Group (-OCHs): A sharp singlet integrating to 3H at ~3.8 — 3.9 ppm.
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e Aromatic Region:

o Benzoyl Ring: The H-2 proton (between Br and C=0) appears as a triplet or doublet of
doublets at ~8.0 ppm (deshielded).

o Aniline Ring: The protons adjacent to the methoxy and amide groups show distinct splitting

patterns (multiplets) between 6.8 — 8.3 ppm.

Mass Spectrometry (MS)

« Isotopic Pattern: The presence of Bromine (7°Br and 8!Br) creates a distinctive 1:1 doublet

signal in the mass spectrum.
o [M+H]* peaks at 306.0 and 308.0 m/z.

o Diagnostic Check: If you do not see the M+2 peak at equal intensity, the bromine is absent

(check starting material).

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship
(SAR) logic for using this scaffold in drug design.
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Caption: Figure 1. Convergent synthesis of the target benzamide and its divergent utility in

medicinal chemistry optimization.
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Applications in Drug Development[2][3]
The "Privileged" Scaffold

The benzamide moiety is a pharmacophore found in numerous FDA-approved drugs (e.g.,
Entinostat, Moclobemide).

e Mechanism: The amide bond acts as a rigid linker that can participate in hydrogen bonding
with protein backbones (e.g., the hinge region of kinases).

» Electronic Effects: The meta-bromo substituent withdraws electrons, increasing the acidity of
the amide NH, potentially strengthening H-bond donor capability.[1] The ortho-methoxy
group provides steric lock, forcing the aniline ring out of planarity, which is crucial for filling
hydrophobic pockets in enzymes.[1]

Downstream Functionalization

¢ Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for attaching aryl or
heteroaryl groups to expand the molecule into the "Solvent Exposed Area” of a binding
pocket.

» Buchwald-Hartwig Amination: Substitution of the bromine with amines can modulate
solubility and introduce basic centers for salt formation.

Safety & Handling

o Hazard Identification: Irritant (Skin/Eye). The parent acid chloride is corrosive.
o Storage: Store at 2—-8 °C under inert atmosphere.

» Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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